molecular formula C19H17NO3S B2847511 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide CAS No. 2034892-46-9

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

Cat. No. B2847511
CAS RN: 2034892-46-9
M. Wt: 339.41
InChI Key: WNYSIRITVMYUPO-CMDGGOBGSA-N
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Description

“N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” is a compound that belongs to the class of heterocyclic compounds . It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . The molecular formula of this compound is C14H15NO3S.


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, which are extensively distributed in nature and have versatile synthetic applicability and biological activity . Thiophene, a five-membered heteroaromatic compound containing a sulfur atom, is often used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . The molecular formula of this compound is C14H15NO3S.


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” are likely to involve the thiophene nucleus, which is a key component of the compound . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” are likely to be influenced by its thiophene nucleus. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan and thiophene linkers, have been synthesized to evaluate their performance in dye-sensitized solar cells (DSSCs). A derivative with a furan conjugated linker demonstrated an enhanced solar energy-to-electricity conversion efficiency, highlighting the potential of furan and thiophene-based compounds in improving the performance of DSSCs (Se Hun Kim et al., 2011).

Organic Synthesis and Photocatalysis

Research into the regiocontrolled synthesis of γ-hydroxybutenolides from photooxygenation of 2-thiophenyl-substituted furans indicates the utility of these compounds in creating specific organic structures through light-mediated reactions. This work demonstrates the efficiency and precision achievable in organic synthesis involving furan and thiophene moieties (Vasiliki Kotzabasaki et al., 2016).

Polymer Science

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan showcases the incorporation of furan derivatives into polymer chains, producing materials with desirable physical properties. This research exemplifies the role of furan and thiophene derivatives in developing novel biobased materials for various applications (Yi Jiang et al., 2014).

Medicinal Chemistry

Furan-2-ylmethylene thiazolidinediones have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme involved in inflammatory and autoimmune diseases. This discovery underscores the therapeutic potential of furan and thiophene derivatives in treating conditions associated with PI3Kγ activity (V. Pomel et al., 2006).

Mechanism of Action

The mechanism of action of “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide” is likely related to its thiophene nucleus. Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-11-23-13-16)17-7-4-12-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSIRITVMYUPO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

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